furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate
Overview
Description
Furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring and a naphthalene ring connected through a prop-2-enoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate typically involves the esterification of furan-2-ylmethanol with (E)-3-naphthalen-2-ylprop-2-enoic acid. The reaction can be carried out under mild conditions using coupling reagents such as DMT/NMM/TsO− or EDC in the presence of a suitable solvent . Microwave-assisted synthesis has also been reported to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the ester group can produce furan-2-ylmethanol derivatives .
Scientific Research Applications
Chemistry
In chemistry, furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of both furan and naphthalene rings contributes to its biological activity .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. For example, furan derivatives have shown promise as antibacterial and antifungal agents .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are believed to result from its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl furan-2-carboxylate
- Furan-2-ylmethyl furan-2-carboxamide
- Bis(furan-2-ylmethyl) furan-2,5-dicarboxylate
Uniqueness
Furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate is unique due to the presence of both furan and naphthalene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of applications compared to similar compounds that contain only one type of ring .
Properties
IUPAC Name |
furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-18(21-13-17-6-3-11-20-17)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-12H,13H2/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZKGKOHAGZLI-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)OCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)OCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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